molecular formula C12H12N2O4S2 B2392057 Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate CAS No. 1803606-73-6

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2392057
CAS No.: 1803606-73-6
M. Wt: 312.36
InChI Key: SWXPXCLOQIJBBN-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate is a thieno[3,2-b]pyridine derivative characterized by a sulfanyl group at position 6, substituted with a methoxy-oxoethyl chain. This article compares the target compound with its analogs, focusing on substituent effects, synthesis strategies, biological activities, and structure-activity relationships (SAR).

Properties

IUPAC Name

methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPXCLOQIJBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC2=C(C(=C(S2)C(=O)OC)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate typically involves multiple synthetic routes that may include:

  • Oxidation : This process introduces additional functional groups, enhancing the compound's reactivity.
  • Reduction : This alters specific functional groups, potentially modifying biological activity.
  • Substitution Reactions : These reactions can yield various derivatives, expanding the compound's applicability.

Common Reagents Used

  • Oxidizing Agents : Hydrogen peroxide
  • Reducing Agents : Sodium borohydride
  • Nucleophiles for Substitution : Various organic nucleophiles depending on the desired derivative.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a building block for synthesizing novel therapeutic agents. Its thieno[3,2-b]pyridine core is a valuable scaffold for developing compounds with anticancer properties.

Case Study: Antitumor Activity

A study demonstrated that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor activity against triple-negative breast cancer cells (MDA-MB-231). The compound was evaluated using in vitro and in ovo models, revealing a reduction in cell proliferation and tumor size when treated with specific derivatives .

Biochemical Research

The compound is also utilized in biochemical studies to investigate enzyme interactions and protein binding. Its ability to modulate biochemical pathways makes it a candidate for exploring mechanisms of action in various biological processes.

Industrial Applications

In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to new products with desirable properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ethynyl-linked aromatic groups (e.g., 3-aminophenyl) enhance anti-HCC activity, likely due to improved hydrogen bonding and cellular uptake .
  • Heteroaryl substituents (e.g., benzo[d]thiazole) enable fluorescence-based tracking in drug delivery systems .
Anticancer Activity
  • Heteroaryl Derivatives: Methyl 3-amino-6-(benzo[d]thiazol-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate exhibited fluorescence properties, enabling its use in tracking liposomal drug delivery .
  • Methoxy-Substituted Derivatives : para-Methoxyphenyl analogs induced apoptosis in lung cancer cells (NCI-H460) via cell cycle disruption .
Toxicity Profile
  • Amino-substituted benzene moieties correlate with low hepatotoxicity (PLP1 GI50 > 125 µM), whereas methoxy or quinoline substituents increase hepatotoxicity .
  • The target compound’s sulfanyl group may reduce toxicity via alternative metabolic pathways compared to aryl ethers.

Physicochemical Properties

  • Fluorescence and Drug Delivery : Benzo[d]thiazole-substituted analogs exhibit solvent-sensitive fluorescence, useful for monitoring drug distribution .

QSAR Insights

  • Anti-HCC Activity: 3D-WHIM descriptors (weighted holistic invariant molecular indices) correlate with activity, emphasizing the role of hydrogen bond donors and amino groups .
  • Hepatotoxicity : 3D-GETWAY descriptors suggest toxicity is influenced by hydrogen bond acceptors and steric hindrance .

Biological Activity

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate (CAS Number: 1803606-73-6) is a complex organic compound with significant biological activity. Its unique thieno[3,2-b]pyridine structure contributes to its potential in various pharmacological applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4S2C_{12}H_{12}N_{2}O_{4}S_{2}, with a molecular weight of approximately 312.3647 g/mol. The compound features a thieno[3,2-b]pyridine core that enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways. These interactions can modulate enzyme activity and influence cell signaling pathways, particularly those associated with cancer cell proliferation and survival.

Biological Activity Overview

  • Anti-Cancer Activity :
    • Recent studies demonstrate that thieno[3,2-b]pyridine derivatives exhibit promising anti-proliferative effects against various cancer cell lines. For instance, a study evaluating similar compounds found that certain derivatives inhibited the growth of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells by over 85% using a thymidine incorporation assay .
    • The compound's structural characteristics allow it to act as an inhibitor of key enzymes involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) .
  • Enzyme Inhibition :
    • This compound has been investigated for its potential to inhibit kinases implicated in cancer progression. This includes the inhibition of Src kinase, which is associated with various cancers when overactive .

Case Studies

  • Cell Line Studies :
    • In vitro studies involving MDA-MB-231 cells showed that treatment with the compound resulted in significant cytotoxicity, with less than 50% cell viability observed after 48 hours at concentrations as low as 0.05 µM . This suggests a strong potential for therapeutic application in breast cancer treatment.
  • Cell Cycle Analysis :
    • Flow cytometry analysis indicated that the compound alters the cell cycle profile in treated cells, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This indicates a possible mechanism by which the compound exerts its anti-cancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylateThieno[3,2-b]pyridineAnti-cancer, enzyme inhibition
Ethyl thieno[3,2-b]pyridine-2-carboxylateThieno[3,2-b]pyridineInhibits Pim-1 kinase
Benzoylthieno[2,3-b]pyridinesThieno[2,3-b]pyridineAnti-proliferative against colorectal cancer

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